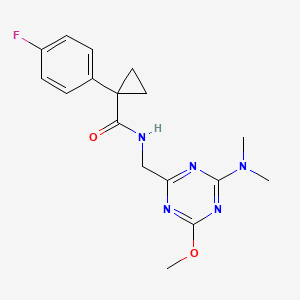

![molecular formula C13H9N3 B2398570 2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile CAS No. 65037-75-4](/img/structure/B2398570.png)

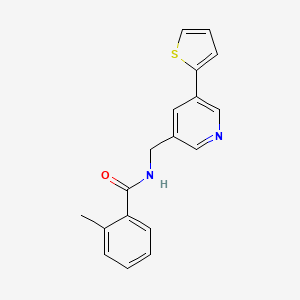

2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile” is a chemical compound with the CAS Number: 65037-75-4 . It has a molecular weight of 207.23 . The IUPAC name for this compound is 2-[(1-methyl-1H-indol-3-yl)methylene]malononitrile .

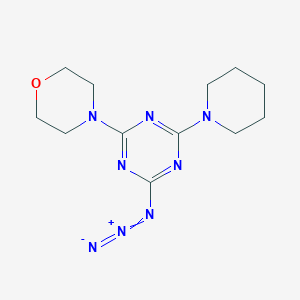

Molecular Structure Analysis

The InChI code for “2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile” is 1S/C13H9N3/c1-16-9-11(6-10(7-14)8-15)12-4-2-3-5-13(12)16/h2-6,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The melting point of “2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile” is between 192-196 degrees Celsius .Scientific Research Applications

Antiviral Activity

Indole derivatives, such as “2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile”, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties. In one study, a compound showed promising effects in reducing inflammation and pannus formation in arthritic rats .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer. For example, a compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been investigated for their antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated against Mycobacterium tuberculosis .

Use in Synthetic Cannabinoids

“2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile” has been identified in synthetic cannabinoids . These substances are often used for research purposes, studying the effects and potential therapeutic uses of cannabinoids.

Safety and Hazards

properties

IUPAC Name |

2-[(1-methylindol-3-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3/c1-16-9-11(6-10(7-14)8-15)12-4-2-3-5-13(12)16/h2-6,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHTWMGONKMROW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2398501.png)

![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2398503.png)

![Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate](/img/structure/B2398508.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398510.png)